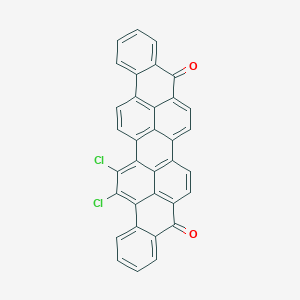

Dichloroviolanthrene-5,10-dione

説明

Dichloroviolanthrene-5,10-dione is a polycyclic aromatic compound featuring a violanthrene core substituted with two chlorine atoms at the 5- and 10-positions and ketone groups at the same positions. Violanthrene derivatives are characterized by extended π-conjugation, which influences their electronic properties and reactivity, making them relevant in materials science and organic synthesis .

特性

CAS番号 |

1324-56-7 |

|---|---|

分子式 |

C34H14Cl2O2 |

分子量 |

525.4 g/mol |

IUPAC名 |

29,30-dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),22,24,26,28,33-hexadecaene-12,21-dione |

InChI |

InChI=1S/C34H14Cl2O2/c35-31-29-16-6-2-4-8-21(16)34(38)24-14-11-19-18-10-13-23-26-17(15-5-1-3-7-20(15)33(23)37)9-12-22(25(18)26)30(32(31)36)27(19)28(24)29/h1-14H |

InChIキー |

VEPZHFUVRQKTMU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)Cl)Cl)C2=O |

正規SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)Cl)Cl)C2=O |

他のCAS番号 |

1324-56-7 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Substitution Patterns and Reactivity

Dichloroviolanthrene-5,10-dione differs from similar anthraquinone derivatives primarily in the type and position of substituents. Key comparisons include:

Key Observations :

- Electron-withdrawing vs. donating groups: Chlorine substituents in Dichloroviolanthrene-5,10-dione likely reduce electron density in the aromatic system compared to methoxy or amino groups, affecting redox behavior and intermolecular interactions .

- Synthetic yields: Amino-substituted anthraquinones (e.g., 1,4-(dibutylamino)anthracene-9,10-dione) are synthesized in higher yields (83%) under elevated temperatures, whereas methoxy derivatives require milder conditions (60°C) .

Chromatographic and Physical Properties

Substituent type significantly impacts chromatographic mobility and physical state:

Insights :

- Amino-substituted derivatives exhibit higher Rf values (0.67) compared to methoxy analogs (0.33), suggesting greater nonpolarity due to alkyl chains .

- Dichloroviolanthrene-5,10-dione’s chlorine substituents may further increase polarity relative to alkylamino groups, but experimental data are lacking.

Thermal Stability and Reaction Pathways

- Amino derivatives: Elevated temperatures (80°C) promote nucleophilic substitution, favoring diamino products (e.g., 5b and 5d) over mono-substituted intermediates .

- Methoxy derivatives: Methylation with (CH₃)₂SO₄ at 60°C yields mixtures of mono- and dimethoxy products, with selectivity influenced by reaction time and base strength .

- Chloro derivatives : Chlorine’s strong electron-withdrawing nature may stabilize the violanthrene core but could hinder further substitution reactions due to reduced aromatic reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。